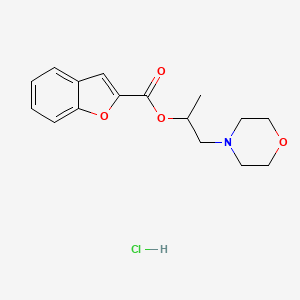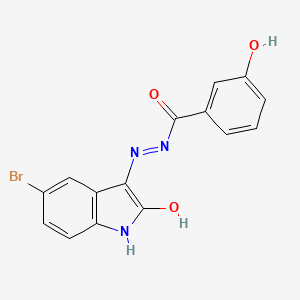
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells, a type of white blood cell that is involved in the immune response.
作用机制
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation and proliferation of B cells. BTK is activated by the binding of antigens to the B-cell receptor, which triggers a cascade of signaling events that ultimately lead to the activation of transcription factors that promote cell growth and survival. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a high affinity for BTK, with an IC50 (half-maximal inhibitory concentration) of 0.85 nM. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to be highly selective for BTK, with little or no activity against other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide is its relatively high cost, which may limit its use in some research settings. Another limitation is the lack of data on the long-term effects of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide on normal cells and tissues.
未来方向
Future research on 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may focus on several areas, including the development of new formulations and delivery methods to improve its pharmacokinetic properties, the evaluation of its efficacy in combination with other cancer therapies, and the identification of biomarkers that can predict response to 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide. Other potential applications of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide may include the treatment of autoimmune diseases and other disorders in which BTK plays a role. Overall, 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide shows great promise as a tool for cancer research and as a potential therapeutic agent for cancer and other diseases.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This compound is then reacted with 3-pyridinemethanamine to form 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide, which is the final product. The synthesis of 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been optimized to produce a high yield of the final product with high purity.
科学研究应用
2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. BTK is overexpressed in several types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress tumor growth. 2-(4-tert-butylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to be a potent and selective inhibitor of BTK, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-8-16(9-7-15)22-13-17(21)20-12-14-5-4-10-19-11-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEONYZJKYHLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)


![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)
![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)